molecular formula C9H15BrFNO2 B8070941 1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester, (3R,4S)-rel-

1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester, (3R,4S)-rel-

Numéro de catalogue: B8070941
Poids moléculaire: 268.12 g/mol
Clé InChI: GFICPINAPXXEHE-RQJHMYQMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester, (3R,4S)-rel- is a halogenated pyrrolidine derivative featuring a five-membered nitrogen-containing heterocycle. Key structural attributes include:

  • Protecting Group: A bulky tert-butyl ester (Boc) at the 1-position, improving stability and lipophilicity.
  • Stereochemistry: Racemic (rel-) configuration (3R,4S), indicating a mixture of enantiomers.

Propriétés

IUPAC Name

tert-butyl (3R,4S)-3-bromo-4-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5H2,1-3H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFICPINAPXXEHE-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Bromination

Stereoselective Synthesis of (3R,4S)-rel Configuration

Achieving the desired stereochemistry necessitates chiral auxiliaries or asymmetric catalysis . An organocatalyzed Mannich reaction using L-proline-derived catalysts generates anti- or syn-adducts with >97% ee, depending on solvent polarity. For the target compound, anti-selective conditions (e.g., chloroform, 4Å molecular sieves) favor the (3R,4S) configuration.

Enzymatic resolution offers an alternative, where lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, enriching ee to 99%.

Protective Group Chemistry: tert-Butoxycarbonyl (Boc) Installation

The 1,1-dimethylethyl ester group is introduced via Boc protection using tert-butyl chloroformate (Boc-Cl). Key steps include:

  • Dissolving the pyrrolidine intermediate in tetrahydrofuran (THF) at 0°C.

  • Adding Boc-Cl and a base (e.g., triethylamine) dropwise.

  • Stirring at room temperature for 12 hours, achieving >95% conversion.

Purification via bulk melting crystallization at 31°C removes unreacted reagents, yielding a pure Boc-protected product.

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods for synthesizing the target compound:

MethodHalogenation ReagentCatalyst/SolventYield (%)ee (%)Reference
Michael AdditionDAST/SelectfluorThiourea/Chloroform7097
CyclizationNaBr/NaOClKOtBu/2-MeTHF9085
Enzymatic ResolutionN/ACandida antarctica lipase6599

Key Findings:

  • Michael addition offers superior stereocontrol but moderate yields.

  • Cyclization achieves high yields but requires rigorous bromination optimization.

  • Enzymatic resolution maximizes ee at the expense of yield.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates:

  • Continuous flow reactors for exothermic halogenation steps.

  • Ultrasonication to enhance mixing in biphasic systems.

  • Crystallization at controlled cooling rates (1°C/min) to prevent racemization.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes: 1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester primarily undergoes:

  • Substitution Reactions: The bromo and fluoro groups can be substituted under various conditions, affecting the reactivity of the compound.

  • Reduction and Oxidation Reactions: These reactions can modify the functional groups, impacting the overall electronic properties.

Common Reagents and Conditions:

  • Nucleophiles and Electrophiles: For substitution reactions.

  • Reducing Agents: Such as hydrogen in the presence of a catalyst.

  • Oxidizing Agents: Like m-chloroperbenzoic acid for specific transformations.

Major Products Formed: These reactions lead to a diverse array of products, depending on the reagents used and the conditions applied.

Applications De Recherche Scientifique

Chemistry: Used as a chiral building block for synthesizing complex molecules.

Biology: Plays a role in studying enzyme-substrate interactions due to its unique chiral properties.

Industry: Utilized in creating specialized polymers and materials with unique properties.

Mécanisme D'action

Mechanism of Effects: The compound's effects are determined by its interactions at the molecular level, typically involving enzyme binding sites or receptor interactions, mediated by its stereochemistry and electronic properties.

Molecular Targets and Pathways: The specific molecular targets include enzymes and receptors where it can act as an inhibitor or activator, thus influencing biological pathways and therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Substituent Diversity and Electronic Effects

The target compound is distinguished by its halogen substituents, which contrast with hydroxyl, amino, or ethoxy groups in analogues (Table 1).

Compound (CAS/Reference) Substituents (Position) Key Functional Groups Biological Relevance
Target Compound Br (C3), F (C4) Halogens Enhanced binding affinity
1-Pyrrolidinecarboxylic acid, 3-hydroxy- (CAS 101469-92-5) OH (C3) Hydroxyl Solubility, hydrogen bonding
Trans-3-amino-4-ethoxy- (CAS 708273-40-9) NH₂ (C3), OCH₂CH₃ (C4) Amino, ethoxy Pharmacophore flexibility
1-Piperidinecarboxylic acid, 3-hydroxy-4-methyl- (CAS 374794-75-9) OH (C3), CH₃ (C4) (Piperidine) Hydroxyl, methyl Conformational stability

Key Observations :

  • Hydroxyl Groups : Enhance solubility (e.g., CAS 101469-92-5) but may reduce metabolic stability due to susceptibility to oxidation .
  • Amino/Ethoxy Groups: Introduce hydrogen-bonding or steric effects, modulating receptor selectivity (e.g., CAS 708273-40-9) .

Ring System and Stereochemistry

  • Pyrrolidine vs. Piperidine : The target compound’s five-membered pyrrolidine ring offers higher ring strain and conformational rigidity compared to six-membered piperidine derivatives (e.g., CAS 374794-75-9). Piperidines exhibit greater flexibility, which may influence binding to enzymatic pockets .
  • Stereochemical Impact : The (3R,4S)-rel- configuration introduces spatial positioning of substituents critical for enantioselective interactions. In contrast, racemic mixtures in analogues (e.g., CAS 708273-40-9) may lead to divergent biological activities .

Activité Biologique

1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester, (3R,4S)-rel- is a fluorinated derivative of pyrrolidine that has garnered attention due to its potential biological activities. Understanding its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications is crucial for advancing its use in medicinal chemistry.

Chemical Structure and Properties

The compound's structure features a pyrrolidine ring substituted with a bromo and fluoro group, which significantly influences its biological activity. The presence of the fluorine atom enhances binding affinity to biological targets, potentially increasing its efficacy as a therapeutic agent.

PropertyValue
Molecular FormulaC8H12BrFNO2
Molecular Weight251.09 g/mol
CAS NumberNot specified
IUPAC Name1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester
Stereochemistry(3R,4S)-rel-

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It exhibits notable activity against various bacterial strains and fungi. For instance:

  • Mycobacterium tuberculosis : The compound demonstrated significant inhibitory effects on the growth of this pathogen.
  • Trypanosoma cruzi : In vitro studies indicated that it was effective against different life stages of this parasite, suggesting potential for treating Chagas disease.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The fluorine atom is believed to enhance the compound's affinity for enzyme binding sites or receptor interactions, leading to modulation of biochemical pathways relevant to microbial growth and survival.

Study on Trypanocidal Activity

A study assessed the efficacy of the compound against Trypanosoma cruzi in vitro. The results showed:

  • ED50 : The effective dose was found to be significantly lower than standard treatments.
  • Cell Viability : The compound exhibited lower cytotoxicity on mammalian cells compared to its activity against trypomastigotes.

Study on Antimycobacterial Activity

Another investigation focused on the compound's activity against mycobacterial species:

  • The compound was tested against multiple strains of Mycobacterium, showing promising results in inhibiting growth.
  • Comparative analysis indicated that it outperformed several existing antimycobacterial agents in terms of potency and selectivity.

In Vitro Studies

In vitro assays have been pivotal in establishing the biological activity of this compound:

  • Cytotoxicity Assays : Evaluated using V79 cell lines demonstrated a favorable safety profile.
  • Antimicrobial Susceptibility Testing : Used standard broth microdilution methods to determine minimum inhibitory concentrations (MIC).

In Vivo Studies

Preliminary animal studies suggest potential therapeutic applications:

  • Efficacy in reducing parasite load in infected models.
  • Observations of reduced side effects compared to traditional therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.